![molecular formula C8H6BrClO2 B1363611 Methyl 2-bromo-6-chlorobenzoate CAS No. 685892-23-3](/img/structure/B1363611.png)
Methyl 2-bromo-6-chlorobenzoate
Overview
Description
Methyl 2-bromo-6-chlorobenzoate is an organic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . It is also known by other synonyms such as Benzoic acid, 2-bromo-6-chloro-, methyl ester, and 2-BROMO-6-CHLOROBENZOIC ACID METHYL ESTER .
Synthesis Analysis
A scalable process for a pilot plant synthesis of methyl 2-bromo-6-chlorobenzoate has been described in the literature . The synthesis strategy hinged on the esterification of the sterically encumbered parent acid produced through an o-lithiation/carboxylation approach .Molecular Structure Analysis
The molecular structure of Methyl 2-bromo-6-chlorobenzoate can be represented by the InChI string:InChI=1S/C8H6BrClO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
. The compound has a complexity of 174 and a topological polar surface area of 26.3 Ų . Physical And Chemical Properties Analysis
Methyl 2-bromo-6-chlorobenzoate has a molecular weight of 249.49 g/mol . It has a computed XLogP3 value of 2, indicating its lipophilicity . The compound has no hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 247.92397 g/mol .Scientific Research Applications
Synthesis and Process Development
Methyl 2-bromo-6-chlorobenzoate has been the focus of research in the context of process development and synthesis. A study by Hickey et al. (2005) detailed the scalable process for its synthesis in a pilot plant. The process involved esterification and careful temperature control, especially during the o-lithiation step, to avoid benzyne decomposition. The overall yield from inexpensive starting materials was 79% (Hickey et al., 2005).
Structural and Conformational Studies
Structural and conformational studies have been conducted on similar compounds, such as methyl 3-chlorobenzoate. Takashima et al. (1999) used gas electron diffraction and ab initio calculations to study the molecular structure and conformation of methyl 3-chlorobenzoate, revealing important details about its molecular arrangement and stability (Takashima et al., 1999).
Related Compounds and Applications
Research on compounds related to methyl 2-bromo-6-chlorobenzoate, such as 2-bromo-6-methoxynaphthalene, indicates its significance as an intermediate in the preparation of pharmaceuticals. Xu and He (2010) described a synthesis method for 2-bromo-6-methoxynaphthalene, highlighting its role in the creation of non-steroidal anti-inflammatory agents (Xu & He, 2010).
Safety and Hazards
Methyl 2-bromo-6-chlorobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
properties
IUPAC Name |
methyl 2-bromo-6-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNZTSBNXMQBRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374926 | |
Record name | methyl 2-bromo-6-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
685892-23-3 | |
Record name | Methyl 2-bromo-6-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685892-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-bromo-6-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 685892-23-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The synthesis of Methyl 2-bromo-6-chlorobenzoate presented two major challenges:
ANone: The optimized synthesis process, starting from readily available and cost-effective materials, resulted in a 79% overall yield of Methyl 2-bromo-6-chlorobenzoate . This demonstrates the effectiveness and potential scalability of the developed procedure for producing the target compound.
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